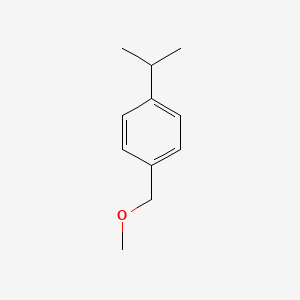
4-Isopropylbenzyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a methyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 4-isopropylbenzyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often at room temperature .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Another industrial method includes the use of phase transfer and polymer-supported catalysts, which offer efficient and environmentally friendly synthesis pathways .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropylbenzyl methyl ether can undergo various chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Strong reducing agents, though less common for ethers.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced products can be formed.
Wissenschaftliche Forschungsanwendungen
4-Isopropylbenzyl methyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The primary mechanism of action for 4-isopropylbenzyl methyl ether involves its ability to undergo cleavage and form reactive intermediates. The ether oxygen can be protonated by strong acids, leading to the formation of a good leaving group. This can then be eliminated via an S_N2 or S_N1 mechanism, depending on the structure of the ether .
Vergleich Mit ähnlichen Verbindungen
Methyl Propyl Ether: Similar in structure but lacks the isopropyl group.
Dimethyl Ether: Contains two methyl groups instead of an isopropyl and a benzyl group.
Diethyl Ether: Contains two ethyl groups instead of an isopropyl and a benzyl group.
Eigenschaften
CAS-Nummer |
73789-85-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
USDZMJSIPOOFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
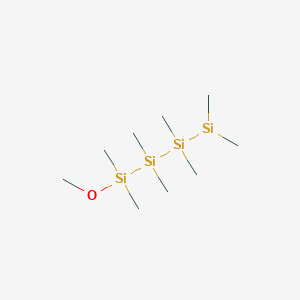
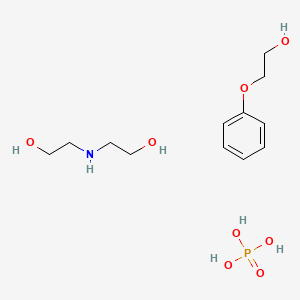
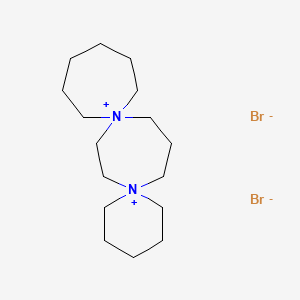
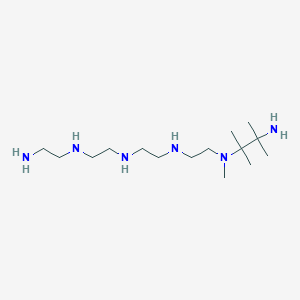


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
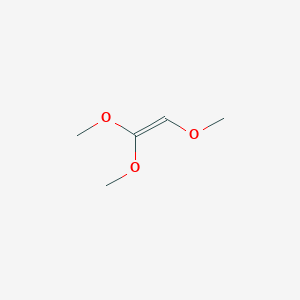
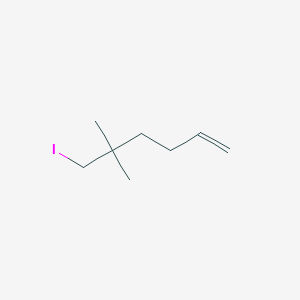
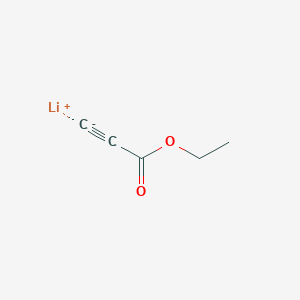
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
